2-Amino-3-(5-chlorothiophen-2-yl)propanamide
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Overview
Description
2-Amino-3-(5-chlorothiophen-2-yl)propanamide is a chemical compound with the molecular formula C7H9ClN2OS and a molecular weight of 204.68 g/mol . This compound is characterized by the presence of an amino group, a chlorinated thiophene ring, and a propanamide moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-chlorothiophen-2-yl)propanamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with ammonia and a suitable amine source under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-chlorothiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chlorinated thiophene ring can be reduced to form a thiophene ring without the chlorine substituent.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Dechlorinated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(5-chlorothiophen-2-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-chlorothiophen-2-yl)propanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The amino group and the chlorinated thiophene ring are likely involved in binding to biological targets, leading to various biochemical effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(5-bromothiophen-2-yl)propanamide
- 2-Amino-3-(5-fluorothiophen-2-yl)propanamide
- 2-Amino-3-(5-methylthiophen-2-yl)propanamide
Uniqueness
2-Amino-3-(5-chlorothiophen-2-yl)propanamide is unique due to the presence of the chlorine atom on the thiophene ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C7H9ClN2OS |
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Molecular Weight |
204.68 g/mol |
IUPAC Name |
2-amino-3-(5-chlorothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H9ClN2OS/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H2,10,11) |
InChI Key |
IOKJPNZVJQOUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)CC(C(=O)N)N |
Origin of Product |
United States |
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